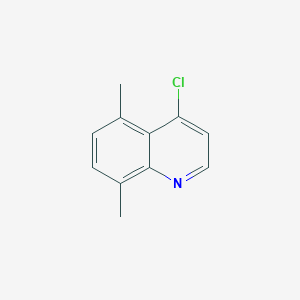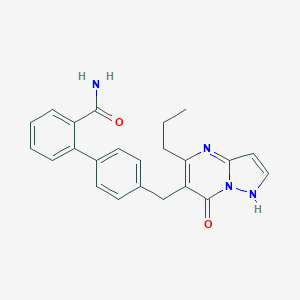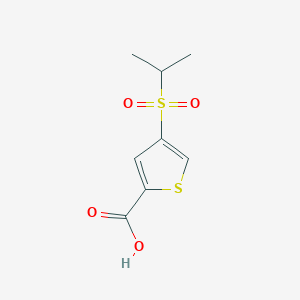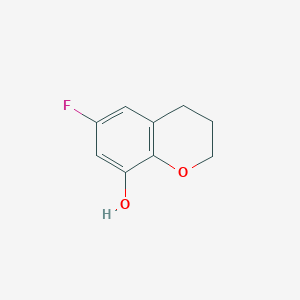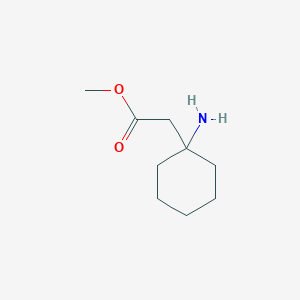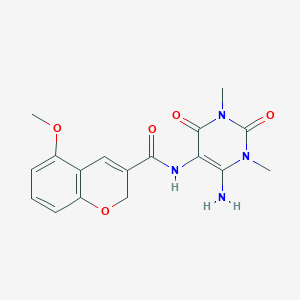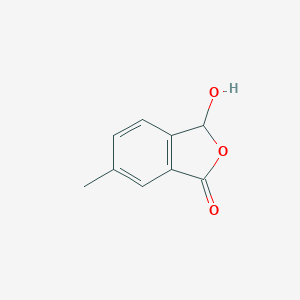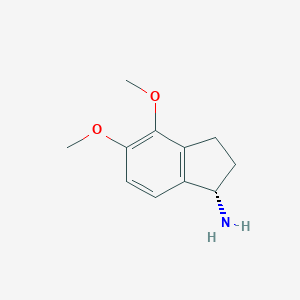
(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine
概述
描述
(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine, also known as 6-Br-THA, is an organic compound with the molecular formula C10H12BrN. It is a chiral molecule and exists as two enantiomers, (2S)-6-Br-THA and (2R)-6-Br-THA. The compound has gained attention in scientific research due to its potential therapeutic applications in various neurological disorders.
作用机制
The mechanism of action of (2S)-(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This results in an increase in the concentration of dopamine in the synaptic cleft, leading to enhanced dopamine neurotransmission. The compound also modulates the activity of serotonin and norepinephrine by binding to their respective transporters.
生化和生理效应
The biochemical and physiological effects of (2S)-(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine include an increase in dopamine, serotonin, and norepinephrine neurotransmission. This leads to enhanced mood, motivation, and movement control. The compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
The advantages of using (2S)-(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine in lab experiments include its high potency and selectivity for dopamine reuptake inhibition. The compound is also stable and easy to synthesize. However, the limitations include its potential toxicity and the need for further studies to determine its long-term effects.
未来方向
For research on (2S)-(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine include the development of more potent and selective analogs for therapeutic applications. The compound can also be studied for its potential use in the treatment of other neurological disorders such as schizophrenia and attention deficit hyperactivity disorder. Further studies are needed to determine the long-term effects and safety of the compound for clinical use.
科学研究应用
(2S)-(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine has been studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, depression, and addiction. It has been shown to act as a dopamine reuptake inhibitor, which increases the level of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and movement control. The compound has also been found to modulate the activity of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation.
属性
IUPAC Name |
(2S)-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMALPFDUOAVVMB-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628467 | |
| Record name | (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
176707-78-1 | |
| Record name | (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

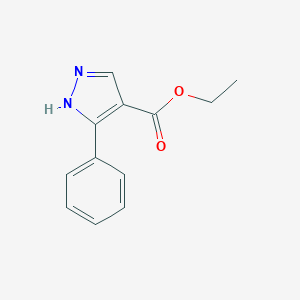
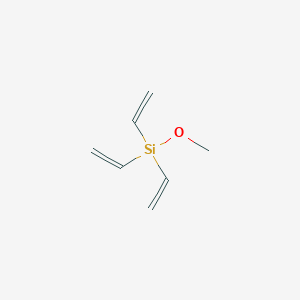

![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
